

Review of patents on 3-Boc-aminopiperidine synthesis

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Compound of Interest

Compound Name: 3-Boc-aminopiperidine

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A comprehensive review of patented methodologies for the synthesis of **3-Boc-aminopiperidine** reveals a variety of synthetic strategies, primarily focusing on the preparation of the enantiomerically pure (R)-isomer, a crucial intermediate in the manufacturing of several pharmaceuticals, including the dipeptidyl peptidase-4 (DPP-4) inhibitor Linagliptin.^{[1][2]} These patented methods aim to achieve high yields, purity, and cost-effectiveness, suitable for industrial-scale production. The synthetic routes often commence from readily available starting materials such as 3-hydroxypiperidine, N-Cbz-3-piperidinecarboxylic acid, or 3-piperidine ethyl formate.^{[1][3][4]}

Comparative Analysis of Synthetic Routes

The patented syntheses of **3-Boc-aminopiperidine** can be broadly categorized into several approaches, including chemical synthesis and enzymatic methods. Chemical routes often involve multi-step processes with protection and deprotection of functional groups, while enzymatic methods offer a greener and more direct approach. A summary of key quantitative data from representative patents is presented in the table below.

Patent/Method	Starting Material	Key Steps	Overall Yield	Purity/ee	Reference
CN11762570 8A	3-Hydroxypiperidine	1. N-Cbz protection 2. Oxidation to ketone 3. Transaminase-catalyzed amination 4. Boc protection 5. Hydrogenation (Cbz deprotection)	High	>99% ee	[1]
CN10513087 9A/B	N-Cbz-3-piperidinocarboxylic acid	1. Chiral resolution with R-phenylethylamine 2. Amide formation 3. Hofmann degradation 4. Boc protection 5. Hydrogenation (Cbz deprotection)	High	>99% ee	[3][5][6]
CN10156539 7B	3-Piperidine ethyl formate	1. N-Boc protection 2. Ammonolysis to form amide 3. Hofmann rearrangement	~95% (step 1)	High	[4][7]

Enzymatic Method (CN1107246 75B)	N-tert-butoxycarbon yl-3-piperidone	One-step transaminase-catalyzed reaction with an amino donor in the presence of pyridoxal phosphate.	Not specified	>99.77% ee	[7]
Curtius Rearrangement	(R)-methyl 1-benzylpiperidine-3-carboxylate	1. Reaction with hydrazine hydrate2. Treatment with sodium nitrite (acid)3. Boc protection4. Debenzylation	>98% (chiral purity)	Not specified	[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the patents are outlined below to provide a practical understanding of the synthetic procedures.

Method 1: Synthesis from 3-Hydroxypiperidine (based on CN117625708A)[1]

- N-Cbz Protection: 3-Hydroxypiperidine is reacted with a benzyl chloroformate in the presence of a base to yield N-benzyloxycarbonyl-3-hydroxypiperidine.
- Oxidation: The hydroxyl group of N-benzyloxycarbonyl-3-hydroxypiperidine is oxidized to a ketone using an oxidizing agent like sodium hypochlorite with a TEMPO catalyst at 0-10°C to produce N-benzyloxycarbonyl-piperidone.[1]

- Transaminase Catalysis: The resulting ketone is dissolved in water, and immobilized transaminase and isopropylamine are added. The reaction is maintained at a pH of 9.0-9.5 and a temperature of 30-40°C for 8-8.5 hours to yield N-benzyloxycarbonyl-3-aminopiperidine.[1]
- Boc Protection: N-benzyloxycarbonyl-3-aminopiperidine is dissolved, and an aqueous solution of sodium carbonate is added. The mixture is cooled to 0-10°C, and di-tert-butyl dicarbonate (Boc anhydride) is added dropwise to obtain R-benzyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate.[1]
- Hydrogenation: The Cbz group is removed by hydrogenation using a palladium on carbon (Pd/C) catalyst to yield the final product, **R-3-Boc-aminopiperidine**.[1]

Method 2: Synthesis from N-Cbz-3-piperidinecarboxylic acid (based on CN105130879A/B)[3][5]

- Chiral Resolution: N-Cbz-3-piperidinecarboxylic acid is resolved using R-phenylethylamine to obtain the desired enantiomer.[3][5]
- Amide Formation: The resolved carboxylic acid is converted to its corresponding amide by reaction with ammonia.[3][5]
- Hofmann Degradation: The amide undergoes a Hofmann degradation reaction, typically using sodium hypochlorite and sodium hydroxide, to form the 3-amino group.[3][5]
- Boc Protection: The resulting amine is protected with di-tert-butyl dicarbonate in the presence of a base like sodium carbonate to give the N-Boc derivative.[3][5]
- Cbz Deprotection: The N-Cbz group is removed via hydrogenation to afford (R)-**3-Boc-aminopiperidine**.[3][5]

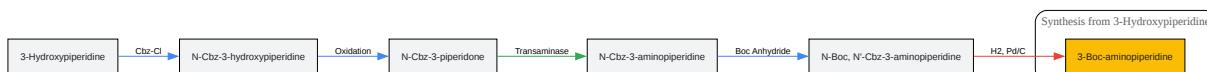
Method 3: Synthesis from 3-Piperidine ethyl formate (based on CN101565397B)[4]

- N-Boc Protection: 3-Piperidine ethyl formate is reacted with di-tert-butyl dicarbonate in a halogenated hydrocarbon solvent with an organic base as an acid-binding agent at 0-10°C to yield N-Boc-3-piperidine ethyl formate.[4]

- Ammonolysis: The resulting ester undergoes ammonolysis in a solvent such as 1,4-dioxane to form N-Boc-3-piperidine formamide.[4]
- Hofmann Rearrangement: The amide is subjected to a Hofmann rearrangement using sodium hypochlorite and sodium hydroxide to produce N-Boc-3-aminopiperidine.[4]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.



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Caption: Synthetic route starting from 3-Hydroxypiperidine.



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Caption: Synthesis via Hofmann degradation of an amide intermediate.

In conclusion, the patent literature presents several viable and innovative methods for the synthesis of **3-Boc-aminopiperidine**. The choice of a particular route for industrial application would depend on factors such as the cost and availability of starting materials, the desired enantiomeric purity, and the overall process efficiency and safety. The trend towards enzymatic and chemo-enzymatic processes highlights the growing importance of green chemistry in pharmaceutical manufacturing.

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